2-Ethyl-5-methylaniline
Overview
Description
This compound, also known as 6-ethyl-o-toluidine, is an organic compound with the molecular formula C₉H₁₃N and a molar mass of 135.21 g/mol . This compound is a derivative of aniline, characterized by the presence of an ethyl group at the second position and a methyl group at the fifth position on the benzene ring.
Mechanism of Action
Target of Action
The primary targets of 2-Ethyl-5-methylaniline are currently not well-defined in the literature. This compound is a derivative of aniline, which is known to interact with various enzymes and receptors in the body. The specific targets of this compound may vary due to its unique structure .
Mode of Action
The mode of action of this compound is not well-studied. As a derivative of aniline, it may share some of the same interactions with biological molecules. Anilines are known to undergo metabolic activation in the body, forming reactive species that can bind to cellular macromolecules .
Biochemical Pathways
Anilines are known to be involved in various biochemical pathways, including those related to the metabolism of xenobiotics . The specific pathways affected by this compound may differ due to its unique structure .
Pharmacokinetics
Anilines are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized in the liver and excreted in the urine . The specific ADME properties of this compound may vary due to its unique structure .
Result of Action
Anilines can form reactive species that bind to cellular macromolecules, potentially leading to cellular damage . The specific effects of this compound may differ due to its unique structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methylaniline can be achieved through various methods. One common approach involves the nitration of ethylbenzene followed by reduction to form the corresponding aniline derivative . Another method includes the Friedel-Crafts acylation of toluene, followed by reduction and subsequent alkylation .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. For instance, the methylation of anilines using methanol catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) has been reported . This method is efficient and produces high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Major Products: The major products formed from these reactions include nitro derivatives, halogenated compounds, and sulfonated products, depending on the specific reaction conditions .
Scientific Research Applications
2-Ethyl-5-methylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
2-Methylaniline: An aniline derivative with a methyl group at the second position on the benzene ring.
2-Ethyl-6-methylaniline: Similar to this compound but with the ethyl group at the sixth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-ethyl-5-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-5-4-7(2)6-9(8)10/h4-6H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMHITJJXWDMDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491343 | |
Record name | 2-Ethyl-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4748-81-6 | |
Record name | 2-Ethyl-5-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4748-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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